molecular formula C10H18N4O2 B8239250 N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide

N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide

Cat. No.: B8239250
M. Wt: 226.28 g/mol
InChI Key: SPOXWYDKVBRSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide (CAS 1422067-34-2) is a high-purity chemical compound with the molecular formula C10H18N4O2 and a molecular weight of 226.28 . This substance features a spirocyclic architecture, a structural motif shared with other specialized compound classes such as azoniaspiro compounds and 2-aminospiropyrazolylammonium salts . These related spirocyclic structures are recognized for their rigid, three-dimensional frameworks and limited conformational freedom, properties that make them valuable in diverse research applications . The well-documented properties of analogous azoniaspiro compounds suggest potential research avenues for this molecule. These include its investigation as a structure-directing agent in the synthesis of porous materials like zeolites, or as a phase-transfer catalyst to enhance the rate and selectivity of chemical reactions . Furthermore, the salt-like nature and structural rigidity common to this class of compounds also make them candidates for exploration in the development of advanced materials, including electrolytes and anion-exchange membranes for fuel cells and water electrolyzers . From a biomedical research perspective, structurally related spiropyrazolinium compounds have demonstrated significant and promising in vitro biological activities in preliminary studies, including potent antitubercular effects against both sensitive and multidrug-resistant strains of M. tuberculosis , as well as antidiabetic α-glucosidase activity . This suggests potential for this compound in early-stage pharmacological and mechanistic studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-11-9(16)14-3-2-12-5-10(7-14)4-8(15)13-6-10/h12H,2-7H2,1H3,(H,11,16)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOXWYDKVBRSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCNCC2(C1)CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocycle Formation via Buchwald–Hartwig Coupling

A foundational approach involves constructing the spirocyclic core through Pd-catalyzed cross-coupling reactions. For example, tert-butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate (CAS: 1823269-80-2) serves as a critical intermediate. Its synthesis begins with the alkylation of a β-nitro alcohol derivative, followed by cyclization under reductive conditions. Subsequent Buchwald–Hartwig coupling with aryl bromides introduces aromatic substituents while preserving the spiro architecture.

Example Protocol:

  • Starting Material: 4-Hydroxypiperidine.

  • Alkylation: React with ethyl 2-bromoacetate in dichloromethane (DCM) using triethylamine (TEA) as a base.

  • Cyclization: Reduce the nitro group with NaBH₄/NiCl₂·6H₂O to form the spirocyclic amine.

  • Protection: Introduce a tert-butoxycarbonyl (Boc) group.

  • Coupling: Perform Pd-catalyzed coupling with bromoaryl substrates (e.g., 5-bromo-1,2,3-triazine) using RuPhos ligand and Cs₂CO₃ in dioxane at 150°C.

Reductive Amination and Acylation

Reductive amination is employed to install the N-methyl group. For instance, 1,3,8-triazaspiro[4.5]decan-4-one intermediates are methylated using methyl iodide in tetrahydrofuran (THF) with potassium tert-butoxide (KOtBu). Subsequent acylation with carboxamide-forming reagents (e.g., HATU/DIPEA) completes the structure.

Optimization Insight:

  • Solvent: THF or DMF enhances reaction efficiency.

  • Temperature: 0–25°C minimizes side reactions.

  • Yield: 54–78% for methylation steps.

Multi-Component Ugi Reaction

The Ugi four-component reaction (4-CR) enables simultaneous formation of the amide bond and spirocyclic framework. A representative protocol involves:

  • Components:

    • Amine: N-Boc-protected piperidine.

    • Aldehyde: 4-(4-Methylaminocarbonylphenoxy)benzaldehyde.

    • Carboxylic Acid: Boc-protected amino acid.

    • Isonitrile: 2-(4-Morpholinyl)ethyl isonitrile.

  • Cyclization: Remove the Boc group with HCl/MeOH, then heat under reflux to induce spirocyclization.

  • Yield: 55–89% for triazaspiro intermediates.

Detailed Methodologies

Stepwise Synthesis from Piperidine Derivatives

Route 1:

  • Intermediate 1: Synthesize tert-butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate via Henry reaction (nitroaldol addition) followed by reductive cyclization.

  • Deprotection: Remove Boc group with HCl in methanol.

  • Methylation: Treat with methyl iodide/KOtBu in THF.

  • Acylation: React with chloroformate derivatives (e.g., phenylchloroformate) to form the carboxamide.

Analytical Data:

  • LC–MS: m/z [M+H]⁺ = 270.32 (calc. 270.32).

  • ¹H NMR (DMSO-d₆): δ 1.16 (d, 3H), 2.90 (m, 1H), 5.42 (d, 1H).

One-Pot Spirocyclization and Functionalization

Route 2:

  • Cyclization Precursor: 4-Amino-1-Boc-piperidine-4-carboxylic acid.

  • Reduction: Convert to β-amino alcohol using I₂/NaBH₄.

  • Oxidation: Oxidize alcohol to aldehyde with SO₃-pyridine/DMSO.

  • Reductive Amination: React with aniline derivatives to form the spiro ring.

  • Methylation/Acylation: Sequential steps to install N-methyl and carboxamide groups.

Key Conditions:

  • Catalyst: Pd/C for hydrogenation.

  • Solvent: Toluene or xylene for high-temperature steps.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Buchwald–Hartwig CouplingHigh regioselectivity; scalableRequires Pd catalysts; costly ligands70–85%
Reductive AminationMild conditions; avoids harsh reagentsOver-alkylation risks50–78%
Ugi ReactionAtom-economical; single-step complexityLimited substrate scope55–89%

Challenges and Solutions

  • Spiro Ring Stability: Use aprotic solvents (e.g., DCM, THF) to prevent ring-opening.

  • Carboxamide Hydrolysis: Avoid aqueous workup at high pH; employ anhydrous conditions during acylation.

  • Regioselectivity: RuPhos ligand in Pd-catalyzed couplings ensures precise aryl group placement .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Industrial Production

Industrial production may utilize optimized synthetic routes to enhance yield and purity. Techniques like high-pressure reactions and preparative high-performance liquid chromatography (HPLC) are employed to achieve desired product quality.

Scientific Research Applications

N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide has a wide range of applications across various scientific domains:

Chemistry

  • Building Block for Organic Synthesis : Utilized in the development of new compounds.
  • Catalyst Development : Investigated for its potential in catalyzing organic reactions.

Biology

  • Enzyme Inhibition : Explored as an enzyme inhibitor or receptor modulator.
  • Biological Pathway Modulation : Its mechanism involves interaction with specific molecular targets.

Medicine

  • Therapeutic Potential : Investigated for treating diseases such as cancer and infectious diseases.
  • Anticancer Activity : Demonstrated cytotoxic effects on various cancer cell lines.

Industry

  • Advanced Materials Development : Used in creating materials with unique properties.
  • Catalysts : Employed in industrial processes requiring specific catalytic activity.

Case Studies

Several studies have investigated the biological effects and applications of this compound:

Study FocusObjectiveFindingsReference Year
Antimicrobial ActivityAssess efficacy against bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL)2024
Anticancer ActivityEvaluate cytotoxic effects on cancer cellsDose-dependent decrease in MCF-7 cell viability (IC50 = 15 µM)2023
Anti-inflammatory PropertiesInvestigate effects on macrophagesReduced TNF-alpha and IL-6 levels by approximately 50%2025

Mechanism of Action

The mechanism of action of N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide with pharmacologically relevant analogs, focusing on structural, synthetic, and functional differences.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Biological Activity References
This compound Spirocyclic (4.6) Triaza, oxo, carboxamide ~280 (estimated) Not reported (theoretical) N/A
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound m) Bicyclic (4.2.0) β-lactam, thiadiazole, tetrazole ~500 (estimated) Antibacterial (cephalosporin analog)
(6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound n) Bicyclic (4.2.0) β-lactam, thiadiazole, pivalamido ~470 (estimated) Antibacterial (cephalosporin analog)

Key Observations

The latter feature a strained β-lactam ring critical for antibacterial activity . The triaza system in the target compound may offer diverse hydrogen-bonding interactions, contrasting with the sulfur-containing thiadiazole and tetrazole groups in Compounds m and n.

Functional Group Diversity :

  • The carboxamide group in the target compound is a common pharmacophore in enzyme inhibitors (e.g., protease or kinase targets). In contrast, Compounds m and n include β-lactam moieties, which are pivotal for penicillin-binding protein (PBP) inhibition in bacteria .

Synthetic Accessibility :

  • Compounds m and n are synthesized via established β-lactam protocols, often involving mercaptoacetic acid or thioether linkages, as seen in analogous thiadiazole syntheses . The target compound’s spirocyclic core likely requires specialized cyclization strategies, such as intramolecular amidation or metal-catalyzed reactions.

Biological Relevance: While Compounds m and n are validated antibacterial agents, the target compound’s activity remains unexplored.

Biological Activity

N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide (CAS Number: 1422067-34-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic structure of this compound allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C10H18N4O2
  • Molecular Weight : 226.28 g/mol
  • Structural Characteristics : The compound features a triazaspiro structure which contributes to its biological activity through potential interactions with biomolecules.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar triazaspiro structures exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, the structural similarity suggests potential antimicrobial effects.

Antidiabetic Properties

Compounds in the spirocyclic family have been investigated for their antidiabetic activities. For example, certain derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thus lowering blood sugar levels . While direct studies on this compound's antidiabetic effects are not extensively documented, its structural analogs indicate a promising avenue for research.

Cytotoxicity and Cancer Research

The biological screening of related compounds has revealed cytotoxic effects on cancer cell lines. For instance, spirocyclic compounds have been tested for their ability to induce apoptosis in various cancer cells . Although specific studies on this compound are yet to be conducted, its structural characteristics warrant further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityResults
2-Aminospiropyrazolinium CompoundsAntimicrobialEffective against M. tuberculosis and other bacteria
Various Triazaspiro CompoundsAntidiabeticInhibition of α-glucosidase; promising results
Spirocyclic DerivativesCytotoxicityInduced apoptosis in cancer cell lines

Q & A

Q. What are the common synthetic routes for N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For spiro ring formation, cyclization under reflux with catalysts (e.g., ZnCl₂) is critical to minimize byproducts . Solvent selection (e.g., DMF or dioxane) and temperature control (60–80°C) improve yields. Post-synthesis purification via HPLC or column chromatography ensures ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer: Nuclear Magnetic Resonance (NMR) resolves proton environments, while X-ray crystallography (using SHELX or ORTEP-III ) confirms the spirocyclic geometry. IR spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How is the biological activity of this compound assessed in preliminary studies?

Methodological Answer: In vitro assays (e.g., enzyme inhibition or cell viability tests) are conducted using target-specific cell lines (e.g., cancer or microbial models). Dose-response curves (IC₅₀ values) and statistical analysis (ANOVA) determine efficacy. Positive controls (e.g., known inhibitors) validate experimental setups .

Q. What strategies are used to improve solubility and stability for pharmacological testing?

Methodological Answer: Salt formation (e.g., hydrochloride salts) enhances aqueous solubility . Co-solvents (PEG-400) or liposomal encapsulation improve bioavailability. Stability under physiological pH (4–8) and temperature (37°C) is monitored via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can experimental design address challenges in spiro ring formation during synthesis?

Methodological Answer: Kinetic vs. thermodynamic control is managed by adjusting reaction time and temperature. For example, prolonged heating (12–24 hrs) favors thermodynamically stable spiro conformers. Catalysts like ZnCl₂ reduce activation energy for ring closure .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer: Discrepancies (e.g., NMR suggesting flexibility vs. X-ray showing rigidity) are analyzed via variable-temperature NMR to probe conformational dynamics. Molecular dynamics simulations reconcile differences by modeling solvent effects .

Q. How do structural modifications influence structure-activity relationships (SAR) in this compound?

Methodological Answer: Systematic substitution of the methyl group or spiro ring substituents is tested. For example, replacing N-methyl with bulkier groups alters steric hindrance, affecting binding affinity to targets like kinases. Bioassay data are analyzed using QSAR models .

Q. What analytical protocols identify degradation pathways under accelerated stability conditions?

Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) are analyzed via LC-MS. Degradants are quantified, and pathways (e.g., amide hydrolysis) are mapped. Stability-indicating methods (ICH guidelines) ensure robustness .

Q. How can multi-step synthesis be optimized for scalability without compromising yield?

Methodological Answer: Flow chemistry reduces intermediate isolation steps. Process Analytical Technology (PAT) monitors reaction progress in real-time. Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, solvent ratio) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.